3-(2-Hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NPD160, also known by its IUPAC name (2E)-3-(2-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, is a compound of interest in various scientific fields. It is characterized by its molecular formula C15H12O5 and a molecular weight of 272.07 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NPD160 involves the condensation of 2-hydroxyacetophenone with 2,4,6-trihydroxybenzaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the final product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out in an aqueous or alcoholic medium at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for NPD160 are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
NPD160 undergoes several types of chemical reactions, including:
Oxidation: The phenolic hydroxyl groups in NPD160 can be oxidized to quinones under appropriate conditions.
Reduction: The carbonyl group in NPD160 can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
NPD160 has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications in treating HIV infections.
Industry: Potential applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of NPD160 involves its ability to inhibit the interaction between HIV-1 integrase and human LEDGF/p75. This inhibition is achieved through the binding of NPD160 to the integrase enzyme, thereby preventing the integration of viral DNA into the host genome . The molecular targets involved in this process include the active site of the integrase enzyme and the binding interface with LEDGF/p75.
Comparison with Similar Compounds
NPD160 can be compared with other similar compounds, such as:
Curcumin: Both compounds share a similar structural motif with phenolic hydroxyl groups and a conjugated system. NPD160 has additional hydroxyl groups that may enhance its binding affinity to target proteins.
Chalcones: NPD160 is structurally related to chalcones, which are known for their diverse biological activities.
Similar Compounds
- Curcumin
- Chalcones
- Flavonoids
NPD160 stands out due to its specific inhibitory activity against HIV-1 integrase, making it a compound of significant interest in medicinal chemistry and drug development .
Properties
Molecular Formula |
C15H12O5 |
---|---|
Molecular Weight |
272.25 g/mol |
IUPAC Name |
3-(2-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H12O5/c16-10-7-13(19)15(14(20)8-10)12(18)6-5-9-3-1-2-4-11(9)17/h1-8,16-17,19-20H |
InChI Key |
HKQJXIALKSCCKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)C2=C(C=C(C=C2O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.